molecular formula C21H17BrN2O6S B305755 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Cat. No. B305755
M. Wt: 505.3 g/mol
InChI Key: OHNPHMLELNNQPX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BDM-I, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemical research.

Mechanism of Action

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid works by binding to the active site of enzymes and inhibiting their activity. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can aid in the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can lead to changes in cellular signaling and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its selectivity for certain enzymes, which makes it a promising candidate for drug development. It has also been shown to have a high degree of purity and stability, which is important for lab experiments. However, one limitation of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in scientific research. One potential application is in the development of new drugs that target specific enzymes or proteins. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can also be used to study the interaction between proteins and small molecules, which can aid in the development of new drugs. Additionally, [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used to study the function of specific enzymes and proteins, which can lead to a better understanding of cellular metabolism and signaling.

Synthesis Methods

The synthesis of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves the reaction of 4-bromo-2-phenoxyacetic acid with 2-toluidine, followed by the reaction of the resulting product with thiazolidine-2,4-dione. The final product is obtained by the reaction of the intermediate product with formaldehyde. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been used to study the interaction between proteins and small molecules, which can aid in the development of new drugs that target specific proteins.

properties

Product Name

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molecular Formula

C21H17BrN2O6S

Molecular Weight

505.3 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[3-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H17BrN2O6S/c1-12-4-2-3-5-15(12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)6-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+

InChI Key

OHNPHMLELNNQPX-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

Origin of Product

United States

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